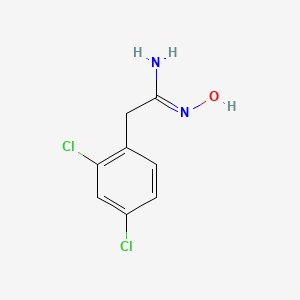

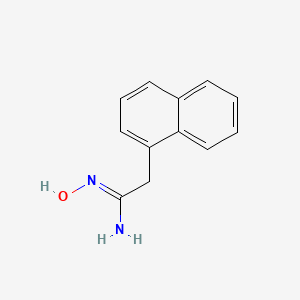

2-(2,4-二氯苯基)-N-羟基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .

Synthesis Analysis

While specific synthesis methods for “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” are not available, similar compounds such as 2,4-dichloroacetophenone have been synthesized through processes that include acylation, hydrolysis, washing, distillation, and crystallization .科学研究应用

化学合成

该化合物可用于合成其他化学品。 例如,它可用于制备2,4-二氯苯乙酮 。 该方法包括酰化、水解、洗涤、蒸馏和结晶 .

工业应用

2-(2,4-二氯苯基)-N-羟基乙酰胺是一种重要的工业化学品。 它被用于医药、农药、染料和感光材料等各个行业 .

医药

农药

染料

该化合物也可能用于染料工业,作为合成某些染料的前体或中间体 .

感光材料

作用机制

Target of Action

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine, also known as 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . The primary targets of this compound are broadleaf weeds . It acts as a synthetic plant hormone auxin, which plays a crucial role in plant growth and development .

Mode of Action

The compound works by mimicking the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . It is also subject to biological decomposition, an effective way for the removal of these compounds from the environment . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied .

Pharmacokinetics

Its parent compound, 2,4-d, is known to be highly water-soluble . This suggests that the compound may also have high water solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is the death of broadleaf weeds due to uncontrolled growth . This makes it an effective herbicide for the control of these weeds in various crops .

Action Environment

The action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine can be influenced by various environmental factors. For instance, its parent compound, 2,4-D, can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water . Therefore, the use of this compound should be managed carefully to minimize its environmental impact.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine involves the reaction of 2,4-dichloroaniline with N-hydroxyacetimidoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dichloroaniline", "N-hydroxyacetimidoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloroaniline in a suitable solvent (e.g. dichloromethane).", "Step 2: Add N-hydroxyacetimidoyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. triethylamine) to the reaction mixture to neutralize the HCl generated during the reaction.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

CAS 编号 |

333748-88-2 |

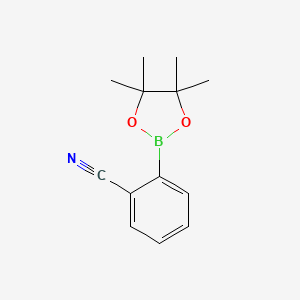

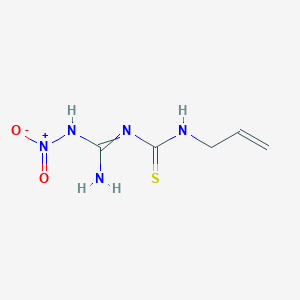

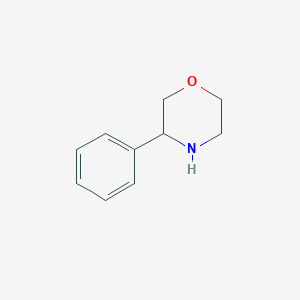

分子式 |

C8H8Cl2N2O |

分子量 |

219.06 g/mol |

IUPAC 名称 |

2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

InChI 键 |

HKGYYUJZSPAEDP-UHFFFAOYSA-N |

手性 SMILES |

C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)